molecular formula C6H10O4 B2619554 alpha,1-Dihydroxycyclobutaneacetic acid CAS No. 119620-24-5

alpha,1-Dihydroxycyclobutaneacetic acid

Cat. No. B2619554
CAS RN: 119620-24-5
M. Wt: 146.142
InChI Key: KNBCZPQLRVXXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha,1-Dihydroxycyclobutaneacetic acid, also known as DHCA, is a cyclic hydroxycarboxylic acid that has been identified as a natural product in various plant species. DHCA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In recent years, DHCA has gained attention in the scientific community due to its potential application in the treatment of various diseases.

Mechanism of Action

The mechanism of action of alpha,1-Dihydroxycyclobutaneacetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. alpha,1-Dihydroxycyclobutaneacetic acid has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which could contribute to its anti-inflammatory effects. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to modulate the activity of various enzymes and transcription factors, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit a range of biochemical and physiological effects. For example, alpha,1-Dihydroxycyclobutaneacetic acid has been shown to inhibit the production of reactive oxygen species, which could contribute to its antioxidant effects. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to modulate the activity of various neurotransmitters and receptors, which could contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using alpha,1-Dihydroxycyclobutaneacetic acid in lab experiments is its relatively low toxicity. alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit low toxicity in various cell and animal models, which makes it a promising candidate for further research. However, one of the limitations of using alpha,1-Dihydroxycyclobutaneacetic acid in lab experiments is its relatively low solubility in water, which could make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on alpha,1-Dihydroxycyclobutaneacetic acid. One area of interest is the potential application of alpha,1-Dihydroxycyclobutaneacetic acid in the treatment of inflammatory diseases such as arthritis. Another area of interest is the potential application of alpha,1-Dihydroxycyclobutaneacetic acid in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of alpha,1-Dihydroxycyclobutaneacetic acid and to identify any potential side effects or limitations of its use.

Synthesis Methods

Alpha,1-Dihydroxycyclobutaneacetic acid can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis methods involve the use of chemical reagents to create alpha,1-Dihydroxycyclobutaneacetic acid, while biosynthesis methods involve the use of enzymes or microorganisms to produce alpha,1-Dihydroxycyclobutaneacetic acid. One of the most common biosynthesis methods involves the use of plant cell cultures, which have been shown to produce high levels of alpha,1-Dihydroxycyclobutaneacetic acid.

Scientific Research Applications

Alpha,1-Dihydroxycyclobutaneacetic acid has been the subject of numerous scientific studies, which have explored its potential application in the treatment of various diseases. For example, alpha,1-Dihydroxycyclobutaneacetic acid has been found to exhibit anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. alpha,1-Dihydroxycyclobutaneacetic acid has also been found to exhibit neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-hydroxy-2-(1-hydroxycyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-4(5(8)9)6(10)2-1-3-6/h4,7,10H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBCZPQLRVXXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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